![molecular formula C14H13BrN2O2 B449542 4-[(2-Bromophenoxy)methyl]benzohydrazide CAS No. 364745-38-0](/img/structure/B449542.png)
4-[(2-Bromophenoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Bromophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 g/mol. It is known for its utility in various research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenoxy)methyl]benzohydrazide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-[(2-Bromophenoxy)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenoxy)methyl]benzohydrazide
- 4-[(2-Fluorophenoxy)methyl]benzohydrazide
- 4-[(2-Iodophenoxy)methyl]benzohydrazide
Uniqueness
4-[(2-Bromophenoxy)methyl]benzohydrazide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. This makes it distinct from its analogs with different halogen atoms .
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQPGQSTWCDIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B449460.png)
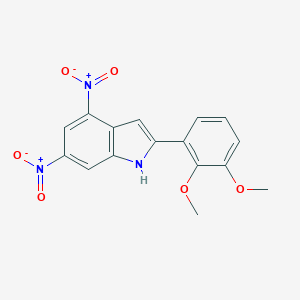
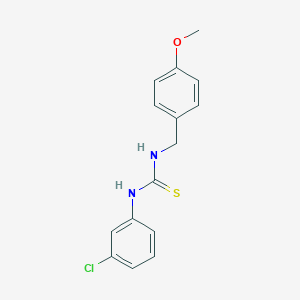
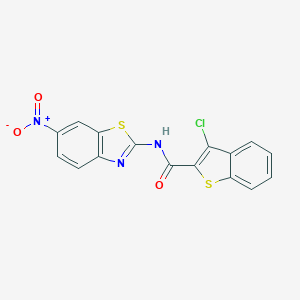
![1-(3-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B449466.png)
![2,2-dichloro-N-{2-[(dichloroacetyl)amino]phenyl}acetamide](/img/structure/B449467.png)
![2,4-dichloro-N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B449468.png)
![4-chloro-1-methyl-N-{[2-(phenylsulfonyl)hydrazino]carbothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B449469.png)
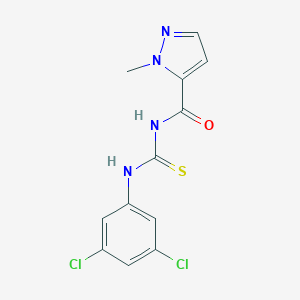
![3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan](/img/structure/B449473.png)
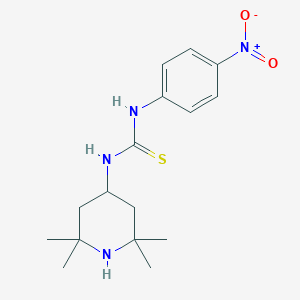
![10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B449481.png)
![N-(3,4-dichlorophenyl)-6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide](/img/structure/B449483.png)
![N-(3,4-dichlorophenyl)-6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide](/img/structure/B449484.png)
